molecular formula C5H12Br2N2 B144293 (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide CAS No. 132747-20-7

(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide

Cat. No.: B144293
CAS No.: 132747-20-7
M. Wt: 259.97 g/mol
InChI Key: ISYQWKOXKGJREA-RSLHMRQOSA-N
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Description

(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide: is a bicyclic organic compound that features a unique structure with two nitrogen atoms incorporated into a seven-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diamine with a dibromoalkane, leading to the formation of the bicyclic structure. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the cyclization process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ions are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed:

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted diazabicycloheptane derivatives.

Scientific Research Applications

Chemistry: (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide is used as a building block in the synthesis of complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new catalysts and ligands for asymmetric synthesis.

Biology: In biological research, this compound is studied for its potential as a scaffold for the design of enzyme inhibitors and receptor modulators. Its rigid bicyclic structure provides a stable framework for the attachment of various functional groups.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical agents. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.

Comparison with Similar Compounds

  • (1R,5S)-3,6-Diazabicyclo[3.2.2]nonan-7-one**
  • (1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.2]nonane dihydrochloride**
  • (1R,5S)-6-Isopropyl-3-(4-nitrophenyl)-3,6-diazabicyclo[3.1.1]heptane

Uniqueness: (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide is unique due to its specific stereochemistry and the presence of two nitrogen atoms in a seven-membered ring. This configuration imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential for use in asymmetric synthesis further distinguish it from similar compounds.

Properties

IUPAC Name

(1S,4S)-2,5-diazabicyclo[2.2.1]heptane;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2.2BrH/c1-4-2-6-5(1)3-7-4;;/h4-7H,1-3H2;2*1H/t4-,5-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISYQWKOXKGJREA-RSLHMRQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC1CN2.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2CN[C@@H]1CN2.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101347438
Record name (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101347438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132747-20-7
Record name (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101347438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide
Reactant of Route 2
(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide
Reactant of Route 3
(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide
Reactant of Route 4
(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide
Reactant of Route 5
(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide
Reactant of Route 6
(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide

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